HDAC6 Inhibitory Potency: Compound I-21 vs. Co-Patent Analog Compound I-8B in the Same Luminescent HDAC-Glo Assay
In the HDAC-Glo luminescent assay reported in WO2021067859, Compound I-21 achieved an IC50 of 0.601 nM against recombinant HDAC6. Under identical assay conditions, the close structural analog Compound I-8B (differing in the amide-linker region) exhibited an IC50 of 0.275 nM, representing a 2.2-fold potency advantage for I-8B [1][2]. Thus, while I-21 is a highly potent HDAC6 inhibitor, it is not the most potent member of the series, making its selection context-dependent (e.g., driven by selectivity, physico-chemical properties, or synthetic accessibility).
| Evidence Dimension | HDAC6 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.601 nM |
| Comparator Or Baseline | Compound I-8B: 0.275 nM |
| Quantified Difference | 2.2-fold less potent than I-8B |
| Conditions | Recombinant HDAC6 (unknown origin); luminescent HDAC-Glo assay |
Why This Matters
Procurement scientists selecting between co-patent analogs can quantify the potency trade-off; I-21 may be preferred if its off-target profile or physico-chemical characteristics (not captured in this single-readout comparison) outweigh the 2.2-fold IC50 deficit relative to I-8B.
- [1] BindingDB BDBM50557848. WO2021067859, Compound I-21; HDAC6 IC50 = 0.601 nM. View Source
- [2] BindingDB BDBM50557844. WO2021067859, Compound I-8B; HDAC6 IC50 = 0.275 nM. View Source
